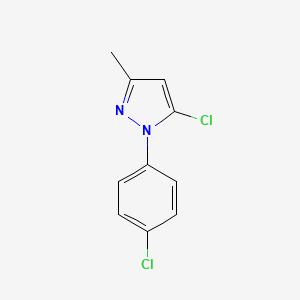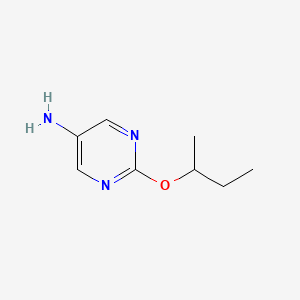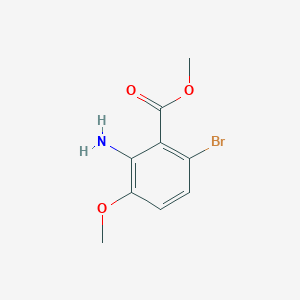
methyl 2-amino-6-bromo-3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-6-bromo-3-methoxybenzoate (MBM) is an organic compound that has been studied for its potential applications in various scientific fields. It is an ester of 2-amino-6-bromobenzoic acid and methanol, and is a white, crystalline solid. MBM has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it has been studied for its potential pharmacological applications, including its effects on biochemical and physiological processes.
科学的研究の応用
Methyl 2-amino-6-bromo-3-methoxybenzoate has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it has been studied for its potential pharmacological applications, including its effects on biochemical and physiological processes.
作用機序
The exact mechanism of action of methyl 2-amino-6-bromo-3-methoxybenzoate is not yet known. However, it is believed that this compound may act as an inhibitor of certain enzyme activities, as well as an agonist of certain receptors. It has also been suggested that this compound may act as an antioxidant, potentially protecting cells against oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.
実験室実験の利点と制限
The main advantage of using methyl 2-amino-6-bromo-3-methoxybenzoate in laboratory experiments is its low cost and easy availability. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of experiments. However, this compound is a relatively new compound, and its exact mechanism of action is still not well understood. Additionally, this compound has not been extensively studied, and its effects on biochemical and physiological processes are not yet fully understood.
将来の方向性
There are several potential future directions for the study of methyl 2-amino-6-bromo-3-methoxybenzoate. First, further research is needed to understand the exact mechanism of action of this compound. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of this compound. Additionally, further research could explore the potential applications of this compound in drug development and other medical treatments. Finally, further studies could explore the potential of this compound as a catalyst for organic synthesis or as a starting material for the synthesis of other compounds.
合成法
Methyl 2-amino-6-bromo-3-methoxybenzoate can be synthesized through two methods. The first method involves reacting 2-amino-6-bromobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces this compound and water as byproducts. The second method involves reacting 2-amino-6-bromobenzoic acid with an alkyl halide, such as bromoethane, in the presence of a base catalyst, such as potassium carbonate. This reaction produces this compound and an alkyl bromide as byproducts.
特性
IUPAC Name |
methyl 2-amino-6-bromo-3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKZQWBKIVEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)


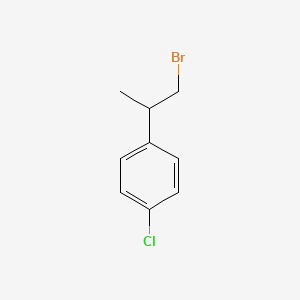


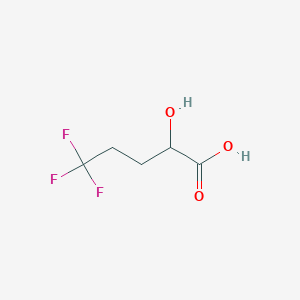


![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)
